(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound characterized by its unique structure and functional properties. It is part of a broader class of boronic acids, which are crucial in organic synthesis due to their ability to form covalent bonds with various substrates. The compound features a naphthalene ring system with a boronic acid functional group, making it a valuable building block in chemical synthesis.
This compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which is widely employed in organic chemistry for constructing carbon-carbon bonds. The specific synthesis of (3,4-dihydronaphthalen-2-yl)boronic acid often involves the use of aryl halides and organoboron compounds under palladium catalysis conditions.
(3,4-Dihydronaphthalen-2-yl)boronic acid is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. It falls into the category of arylboronic acids, specifically those derived from naphthalene derivatives.
The synthesis of (3,4-dihydronaphthalen-2-yl)boronic acid typically involves the following steps:
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and low temperatures (around -78 °C) to control the reactivity and selectivity of the intermediates. Following the reaction, aqueous hydrochloric acid is added to quench the reaction and extract the product.
The molecular formula of (3,4-dihydronaphthalen-2-yl)boronic acid is C11H13BO3. Its structure consists of a naphthalene ring with a hydroxyl group and a boron atom attached to it.
Property | Value |
---|---|
Molecular Formula | C11H13BO3 |
Molecular Weight | 204.03 g/mol |
IUPAC Name | (3,4-dihydronaphthalen-2-yl)boronic acid |
InChI | InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3 |
InChI Key | TXDWKJBVOZWHQN-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O |
(3,4-Dihydronaphthalen-2-yl)boronic acid can participate in several key chemical reactions:
Common reagents for these reactions include:
The mechanism of action during the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex that facilitates the transfer of an aryl group from the boron compound to an aryl halide. This process typically follows these steps:
(3,4-Dihydronaphthalen-2-yl)boronic acid is generally characterized by:
This compound exhibits typical properties associated with boronic acids:
(3,4-Dihydronaphthalen-2-yl)boronic acid has several important applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2